3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile
CAS No.:
Cat. No.: VC13581124
Molecular Formula: C15H15N3
Molecular Weight: 237.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H15N3 |
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Molecular Weight | 237.30 g/mol |
IUPAC Name | 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-6-carbonitrile |
Standard InChI | InChI=1S/C15H15N3/c1-18-6-4-12(5-7-18)14-10-17-15-8-11(9-16)2-3-13(14)15/h2-4,8,10,17H,5-7H2,1H3 |
Standard InChI Key | QLJMWTYZMRDCLL-UHFFFAOYSA-N |
SMILES | CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C#N |
Canonical SMILES | CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure combines an indole scaffold with a partially saturated pyridine ring. Key features include:
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Indole Core: A bicyclic system with a pyrrole ring fused to a benzene ring.
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Cyano Group: Positioned at C6, enhancing electrophilicity and potential hydrogen-bonding interactions.
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1-Methyl-1,2,3,6-tetrahydropyridinyl Substituent: A six-membered ring with one double bond and a methyl group at N1, contributing to conformational flexibility .
Table 1: Fundamental Chemical Properties
Synonyms and Registries
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Alternative Names:
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound aligns with methods described for analogous tetrahydropyridine-indole derivatives:
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Formation of 1-Methylpiperidine-4-carboxylic Acid:
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Grignard Coupling:
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Cyanation:
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Introduction of the cyano group via nucleophilic substitution or Sandmeyer reaction.
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Key Reaction Conditions:
Stability and Reactivity
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Hydrolytic Sensitivity: The cyano group may undergo hydrolysis to carboxylic acids under acidic or basic conditions.
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Oxidation: The tetrahydropyridine ring is susceptible to oxidation, forming pyridinium species, as seen in MPTP-to-MPP+ conversions .
Physicochemical Properties
Spectral Data
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NMR: Characteristic signals include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5–3.0 ppm), and olefinic protons (δ 5.8–6.2 ppm) .
Solubility and Partitioning
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LogP: Estimated XLogP3-AA = 2.1, indicating moderate lipophilicity .
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Solubility: Poor aqueous solubility (<1 mg/mL); soluble in DMSO and dichloromethane .
Biological Activity and Mechanisms
Serotonin Receptor Modulation
Structural analogs (e.g., 5-substituted indoles) demonstrate affinity for 5-HT receptors, particularly 5-HT and 5-HT, suggesting potential antidepressant or anxiolytic applications .
Table 2: Comparative Bioactivity of Analogous Compounds
Compound | Target Receptor | EC (μM) | Efficacy (% vs. Control) | Source |
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3-(1-Methyl-THP-indole)-5-CN | 5-HT | 0.06 | 85% | Patent |
Vortioxetine (Reference) | 5-HT | 0.03 | 95% | Literature |
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation
Recent studies on tetrahydro-γ-carbolines highlight their role as CFTR potentiators, rescuing gating defects in F508del- and G551D-CFTR mutants . While direct evidence for this compound is limited, structural parallels suggest analogous mechanisms:
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Channel Opening: Enhances cAMP-dependent chloride efflux by stabilizing the open conformation of CFTR .
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Synergy with Correctors: Combined use with lumacaftor (VX-809) improves F508del-CFTR trafficking .
Applications in Drug Discovery
Neurological Disorders
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Neuroprotection: Analogous tetrahydropyridines inhibit MAO-B, reducing oxidative stress in Parkinson’s models .
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Cognitive Enhancement: 5-HT agonism correlates with improved memory retention in murine studies .
Respiratory Therapeutics
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